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Executive Summary
Vercirnon (also known as CCX282-B and GSK1605786) is a potent and selective small-

molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] In the context of

Inflammatory Bowel Disease (IBD), particularly Crohn's disease, Vercirnon was developed to

inhibit the migration of pathogenic T lymphocytes to the intestinal tract, a key process in the

inflammatory cascade. This document provides a comprehensive technical overview of

Vercirnon's mechanism of action, supported by preclinical and clinical data. A novel aspect of

Vercirnon's function is its allosteric antagonism, binding to an intracellular site on the CCR9

receptor to prevent G-protein coupling and downstream signaling.[3] Despite promising

preclinical and Phase II results, Phase III clinical trials for Vercirnon in patients with moderate-

to-severe Crohn's disease did not meet their primary endpoints.[4][5] This guide details the

scientific rationale, experimental validation, and clinical evaluation of Vercirnon, offering

valuable insights for the ongoing development of targeted therapies for IBD.

Introduction: The CCR9-CCL25 Axis in IBD
Pathogenesis
Inflammatory Bowel Disease is characterized by chronic inflammation of the gastrointestinal

tract, driven by a dysregulated immune response. A crucial step in this process is the

recruitment of leukocytes, particularly T cells, from the bloodstream into the intestinal mucosa.
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The chemokine receptor CCR9 and its exclusive ligand, CCL25 (TECK), play a pivotal role in

this gut-specific homing of T cells.

CCL25 is constitutively expressed by epithelial cells in the small intestine, and its expression

can be induced in the colon during inflammation. Circulating T cells expressing CCR9 are

drawn to the gut by the CCL25 gradient. In IBD patients, an increased number of CCR9-

expressing T cells are found in the peripheral blood and inflamed intestinal tissue, suggesting

that targeting the CCR9-CCL25 axis could be a viable therapeutic strategy to reduce intestinal

inflammation.

Vercirnon: A Selective CCR9 Antagonist
Vercirnon is an orally bioavailable small molecule designed to be a potent and selective

antagonist of the CCR9 receptor. Its chemical structure allows it to effectively block the

interaction between CCR9 and CCL25, thereby inhibiting the downstream signaling events that

lead to T-cell migration.

Preclinical Characterization and In Vitro Efficacy
A series of in vitro assays were conducted to determine the potency and selectivity of

Vercirnon. The key findings from these preclinical studies are summarized in the tables below.

Table 1: In Vitro Inhibition of CCR9-Mediated Signaling by Vercirnon
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Assay Type
Cell
Line/System

Ligand Vercirnon IC50 Reference

Ca2+

Mobilization
Molt-4 cells CCL25 5.4 nM

Chemotaxis Molt-4 cells CCL25 3.4 nM

Chemotaxis

Molt-4 cells in

100% human

serum

CCL25 33 nM

Chemotaxis
Primary CCR9-

expressing cells
CCL25 6.8 nM

Chemotaxis
Baf-3/CCR9A

cells
CCL25 2.8 nM

Chemotaxis
Baf-3/CCR9B

cells
CCL25 2.6 nM

Chemotaxis
Mouse

thymocytes
CCL25 6.9 nM

Chemotaxis Rat thymocytes CCL25 1.3 nM

Chemotaxis

RA-cultured

human T cells in

100% human AB

serum

CCL25 141 nM

Experimental Protocols:

Calcium Mobilization Assay: Molt-4 cells, a human T-cell line endogenously expressing

CCR9, were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated

with CCL25 in the presence of varying concentrations of Vercirnon. The change in

intracellular calcium concentration was measured using a fluorometric imaging plate reader.

The IC50 value was calculated as the concentration of Vercirnon that inhibited 50% of the

maximal calcium flux induced by CCL25.
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Chemotaxis Assay: The migratory response of various cell types towards a CCL25 gradient

was assessed using a 96-well chemotaxis chamber. Cells were placed in the upper chamber,

and CCL25 with or without Vercirnon was placed in the lower chamber. After incubation, the

number of cells that migrated to the lower chamber was quantified. The IC50 value

represents the concentration of Vercirnon that caused a 50% reduction in cell migration

towards CCL25.

In Vivo Efficacy in a Murine Model of Crohn's Disease
The therapeutic potential of Vercirnon was evaluated in the TNFΔARE mouse model, which

spontaneously develops a Crohn's-like ileitis.

Table 2: In Vivo Efficacy of Vercirnon in the TNFΔARE Mouse Model

Treatment Group Dosing Regimen Outcome Reference

Vehicle Twice daily

60% of mice

developed

severe/very severe

inflammation at 12

weeks.

Vercirnon (10 mg/kg)
Subcutaneous, twice

daily for 10 weeks

Ameliorated the

severity of intestinal

inflammation.

Vercirnon (50 mg/kg)
Subcutaneous, twice

daily for 10 weeks

Complete protection

from severe

inflammation.

Experimental Protocol:

TNFΔARE Mouse Model: TNFΔARE mice on a C57BL/6 background were administered

Vercirnon or vehicle subcutaneously twice daily, starting at 2 weeks of age and continuing

until 12 weeks of age. At the end of the treatment period, the intestines were harvested, and

the severity of inflammation was scored based on histological examination.
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Mechanism of Action: Allosteric Antagonism of
CCR9
Structural biology studies have revealed a unique mechanism of action for Vercirnon. Unlike

traditional antagonists that bind to the extracellular orthosteric site of a receptor, Vercirnon
binds to an allosteric site on the intracellular side of the CCR9 receptor.

The crystal structure of CCR9 in complex with Vercirnon was solved at a resolution of 2.8 Å.

This revealed that Vercirnon occupies a pocket formed by intracellular loops and the C-

terminal helix 8 of the receptor. This binding mode physically prevents the conformational

changes required for G-protein coupling and the initiation of downstream signaling cascades,

effectively locking the receptor in an inactive state.
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Intracellular Space

CCL25 CCR9 Receptor

Binds to
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G-Protein
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Prevents G-protein
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Vercirnon
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(e.g., Ca2+ mobilization, Actin polymerization)

T-Cell Migration
to Intestine

Click to download full resolution via product page

Caption: Vercirnon's allosteric antagonism of the CCR9 receptor.

Clinical Development and Outcomes in Crohn's
Disease
Vercirnon progressed to Phase III clinical trials for the treatment of moderate-to-severe

Crohn's disease. The clinical development program, known as SHIELD, consisted of several

studies designed to evaluate the efficacy and safety of Vercirnon for inducing and maintaining

remission.
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Table 3: Overview of Key Phase III Clinical Trials for Vercirnon in Crohn's Disease

Study
ClinicalTrial
s.gov ID

Phase
Primary
Endpoint

Outcome Reference

SHIELD-1
NCT0127766

6
III (Induction)

Clinical

response

(≥100-point

decrease in

CDAI at week

12)

Did not meet

primary

endpoint

SHIELD-4
NCT0153641

8
III (Induction)

Clinical

response

(≥100-point

decrease in

CDAI at week

12)

At week 12,

CDAI ≥100-

point

response was

56% (500mg

QD) and 69%

(500mg BID).

Clinical

remission

(CDAI < 150)

was 26%

(500mg QD)

and 36%

(500mg BID).

Study was

terminated

early.

Experimental Protocol (SHIELD-1):

Study Design: A randomized, double-blind, placebo-controlled study in 608 adult patients

with moderately-to-severely active Crohn's disease (CDAI score of 220-450).

Treatment Arms: Patients were randomized to receive placebo, Vercirnon 500 mg once

daily, or Vercirnon 500 mg twice daily for 12 weeks.
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Primary Endpoint: The proportion of patients achieving a clinical response, defined as a

decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points from

baseline at week 12.

Key Secondary Endpoint: The proportion of patients achieving clinical remission, defined as

a CDAI score of less than 150 at week 12.

Despite the strong preclinical rationale and promising early clinical data, the SHIELD-1 study

did not demonstrate a statistically significant improvement in clinical response or remission

compared to placebo. The SHIELD-4 study, which was terminated early, showed a trend

towards a dose-dependent clinical effect.

Conclusion and Future Perspectives
Vercirnon represents a pioneering effort in targeting the CCR9-CCL25 axis for the treatment of

IBD. Its unique intracellular allosteric mechanism of action provided a novel approach to

modulating chemokine receptor signaling. While the Phase III clinical trials in Crohn's disease

were unsuccessful, the extensive preclinical and clinical data generated for Vercirnon offer

invaluable lessons for the development of future IBD therapeutics.

The reasons for the discrepancy between the early and late-stage clinical trial results are likely

multifactorial and may include patient population heterogeneity, the complexity of Crohn's

disease pathology, and the specific pharmacokinetic and pharmacodynamic properties of

Vercirnon in the patient population.

Further research into the intricacies of CCR9 signaling in different subsets of immune cells and

in various stages of IBD may yet uncover new opportunities for therapeutic intervention. The

story of Vercirnon underscores the challenges of translating promising preclinical findings into

clinical success and highlights the importance of a deep understanding of disease biology and

drug mechanism of action in the development of targeted therapies.
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Caption: The development pipeline of Vercirnon for IBD.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1683812?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683812?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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